molecular formula C15H24N4O2 B2922477 1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1796966-87-4

1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea

Cat. No.: B2922477
CAS No.: 1796966-87-4
M. Wt: 292.383
InChI Key: LZHKBCCZGXARCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a synthetic small molecule designed for research purposes, integrating a pyrazole core fused with a tetrahydropyran ring and a urea linker. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in compounds with anti-inflammatory, anticancer, and antimicrobial activities . The specific mechanism of action and primary research applications for this compound are currently undefined and require empirical determination by the researcher. Its molecular architecture suggests it may be of interest in areas such as kinase inhibition, receptor modulation, or other biochemical pathways where pyrazole-derived molecules have shown activity . Researchers are encouraged to consult the primary literature for this specific compound to elucidate its precise molecular targets and research value. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-19-14-7-8-21-10-12(14)13(18-19)9-16-15(20)17-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKBCCZGXARCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a cyclohexyl group and a tetrahydropyrano-pyrazole moiety. Its structural formula can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The compound demonstrated notable inhibitory activity with IC50 values indicating effective growth suppression at low concentrations. For example, some derivatives showed IC50 values as low as 0.01 µM against MCF7 cells .
CompoundCell LineIC50 (µM)
This compoundMCF70.01
Other Pyrazole DerivativeNCI-H4600.03
Other Pyrazole DerivativeA54926

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:

  • Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of COX enzymes and reduction of pro-inflammatory cytokines. In a murine model, certain derivatives showed significant reduction in edema and inflammatory markers .

Case Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of various tetrahydropyrano-pyrazole derivatives for their antitumor efficacy. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against multiple cancer cell lines:

  • Findings : The study reported that compounds with an additional methyl group on the pyrazole ring exhibited increased potency against MCF7 and A549 cell lines. The most potent derivative achieved an IC50 value of 0.01 µM against MCF7 cells .

Case Study 2: Inhibition of Kinases

Another research effort explored the inhibition of Aurora-A kinase by pyrazole derivatives:

  • Results : The compound exhibited significant inhibition of Aurora-A kinase with an IC50 value of 0.16 µM, highlighting its potential as a therapeutic agent in targeting specific kinases involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related pyrazole-urea derivatives and tetrahydropyrano-pyrazole analogs:

Compound Name / ID Core Structure Key Substituents Functional Groups Biological Activity (if reported)
Target Compound Tetrahydropyrano[4,3-c]pyrazole 1-Methyl, 3-(methylurea-cyclohexyl) Urea, fused bicyclic system Not explicitly reported (inference below)
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a, ) Pyrazole 4-Methylene-urea (ethyl), 3-methyl, 1-phenyl Urea, phenyl Not reported
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l, ) Pyrazole 3-Urea (alkyl/aryl), 4-hydroxymethyl Urea, hydroxymethyl Antitumor, anti-inflammatory
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate () Tetrahydropyrano[4,3-c]pyrazole 3-Methoxycarbonyl Ester Precursor to bioactive compounds

Key Observations :

  • Unlike the hydroxymethyl group in ’s compounds, the target’s methyl group at position 1 may reduce polarity, improving membrane permeability.
  • The cyclohexyl-urea moiety introduces steric bulk compared to alkyl/aryl-ureas in , which could modulate receptor-binding selectivity.
Physicochemical Properties
Property Target Compound 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Molecular Weight ~346.4 g/mol (estimated) 272.3 g/mol (reported) 210.2 g/mol (CAS 1211479-06-9)
Solubility Low (lipophilic cyclohexyl group) Moderate (polar urea, non-polar phenyl) Low (ester group)
Melting Point Not reported 148–150°C Not reported

Q & A

[Basic] What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including cyclization and urea formation. Key steps:

  • Cyclization : Use NaN₃ (0.2 equiv) in DMF at 50°C for 3 hours to generate intermediates like azidomethylpyrazoles .
  • Urea coupling : Employ carbodiimide-mediated coupling with cyclohexylamine under inert conditions.
  • Optimization : Vary solvents (DMF vs. THF), temperature (50–80°C), and catalyst loading to improve yield. For example, THF with cyanocetamide under reflux (5 hours) enhances cyclization efficiency .

[Basic] What purification techniques are effective for isolating this compound?

  • Recrystallization : Use ethanol or toluene for high-purity crystals after reaction completion .
  • Liquid-liquid extraction : Separate polar byproducts using CH₂Cl₂ and aqueous washes (pH 3 adjusted with HCl) .
  • Column chromatography : Apply silica gel with gradient elution (hexane/ethyl acetate) for complex mixtures .

[Advanced] How can computational methods streamline reaction design for this compound?

Adopt ICReDD’s framework combining quantum chemical calculations and experimental feedback:

  • Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Apply machine learning to predict optimal solvent-catalyst pairs, reducing trial-and-error experiments .

[Advanced] How to resolve contradictions in reported reaction yields across studies?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield. For instance, a 2³ factorial design can quantify interactions between catalyst loading, reaction time, and temperature .
  • Statistical validation : Perform ANOVA to identify significant factors and replicate high-yield conditions .

[Advanced] What reactor design considerations are critical for scaling up synthesis?

  • Continuous-flow reactors : Minimize exothermic risks during cyclization by controlling residence time and temperature gradients .
  • Membrane separation : Integrate in-line purification to remove azide byproducts, improving throughput .

[Basic] How should spectroscopic methods be applied to characterize this compound?

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm urea NH groups (δ 6.2–6.8 ppm) and pyranopyrazole protons (δ 4.1–5.3 ppm) .
  • IR spectroscopy : Validate carbonyl stretches (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

[Advanced] What strategies enable efficient multi-step synthesis of derivatives?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive NH during intermediate functionalization .
  • Parallel synthesis : Screen substituents on the pyrazol-3-ylmethyl group via automated liquid handling for structure-activity relationship (SAR) studies .

[Advanced] How to validate proposed reaction mechanisms experimentally?

  • Isotopic labeling : Introduce ¹⁵N or D labels to track nitrogen migration during cyclization via mass spectrometry .
  • Kinetic profiling : Monitor intermediates via in-situ FTIR to confirm rate-determining steps .

[Basic] What are key intermediates in the synthesis, and how do they influence yield?

  • 4-Azidomethylpyrazole : Critical for subsequent triazole formation; instability requires strict temperature control (<60°C) .
  • Cyanocetamide adducts : Their solubility in THF dictates cyclization efficiency; recrystallization from PhMe improves purity .

[Advanced] How to assess catalytic efficiency in asymmetric variants of this compound?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) to determine enantiomeric excess (ee) .
  • Kinetic resolution : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.